Cgp 71683 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CGP 71683 hydrochloride is a highly selective and potent non-peptide NPY Y5 receptor antagonist . It displays over 1000-fold selectivity over Y1, Y2, and Y4 receptors . The IC50 values are 1.4, 2765, 7187, and 5637 nM at cloned rat Y5, Y1, Y2, and Y4 receptors respectively .

Molecular Structure Analysis

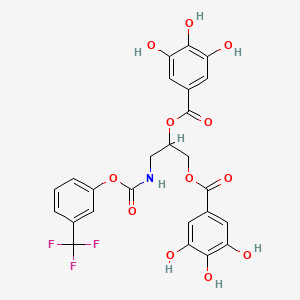

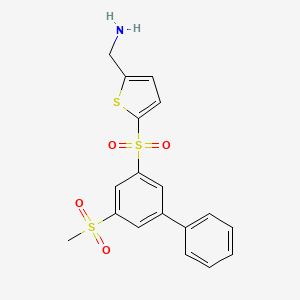

The molecular weight of CGP 71683 hydrochloride is 512.07 . Its chemical formula is C26H29N5O2S.HCl . The chemical name is N - [ [ trans -4- [ [ (4-Amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide hydrochloride .Physical And Chemical Properties Analysis

CGP 71683 hydrochloride is soluble to 100 mM in DMSO . It should be stored at +4°C .科学研究应用

Neuropeptide Y5 Receptor Antagonist

CGP 71683 hydrochloride is an extremely selective, non-peptide NPY Y5 receptor antagonist . It displays over 1000-fold selectivity over Y1, Y2, and Y4 receptors . The IC50 values are 1.4, 2765, 7187, and 5637 nM at cloned rat Y5, Y1, Y2, and Y4 receptors respectively .

Inhibition of NPY-Induced Food Intake

CGP 71683 hydrochloride potently inhibits NPY-induced food intake following intraperitoneal (i.p.) administration in diabetic, free-feeding, and fasted rats . This suggests its potential use in the study of metabolic disorders and obesity.

Investigation of Neuropeptide Y Receptors

CGP 71683 hydrochloride serves as a potent and selective tool to investigate neuropeptide Y receptors in the central and peripheral nervous systems . This can help in understanding the role of these receptors in various physiological and pathological processes.

Role in Satiety

Research has indicated the role of CGP 71683 hydrochloride in the satiety produced by gastric delivery of macronutrients in rats . This could have implications for the development of treatments for conditions like obesity and eating disorders.

Pro-survival Factor in Neuroblastoma

Studies have shown that the neuropeptide Y receptor Y5 can act as an inducible pro-survival factor in neuroblastoma . CGP 71683 hydrochloride, as a Y5 receptor antagonist, could therefore have potential applications in cancer research.

Inhibition of NPY-Induced Cell Growth and Migration

CGP 71683 hydrochloride inhibits NPY-induced increases in BT-549 cell growth and MDA-MB-231 cell migration when used at a concentration of 0.25 μM . This suggests its potential use in the study of cell proliferation and migration, particularly in the context of cancer research.

作用机制

Target of Action

CGP 71683 hydrochloride is a competitive antagonist of the neuropeptide Y5 (NPY Y5) receptor . The NPY Y5 receptor is one of the subtypes of neuropeptide Y receptors, which are G-protein coupled receptors involved in various physiological processes. CGP 71683 hydrochloride shows no obvious activity at Y1 receptor (Ki, >4000 nM) and Y2 receptor (Ki, 200 nM) in cell membranes .

Mode of Action

As a competitive antagonist, CGP 71683 hydrochloride binds to the NPY Y5 receptor, preventing the binding of the natural ligand, neuropeptide Y. This inhibits the activation of the receptor, thereby blocking the downstream signaling pathways .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

CGP 71683 hydrochloride potently inhibits NPY-induced food intake following intraperitoneal (i.p.) administration in diabetic, free-feeding, and fasted rats . This suggests that the compound may have potential applications in the regulation of feeding behavior and energy balance.

安全和危害

属性

IUPAC Name |

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2S.ClH/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24;/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQDKUNCSVFGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cgp 71683 hydrochloride | |

CAS RN |

192322-50-2 |

Source

|

| Record name | CGP-71683A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192322502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-71683A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45B73P82A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606548.png)

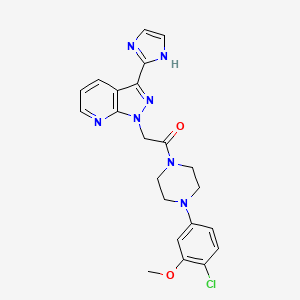

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide](/img/structure/B606551.png)

![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)

![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)

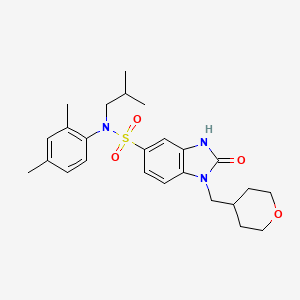

![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)

![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)

![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)